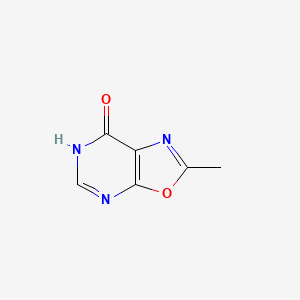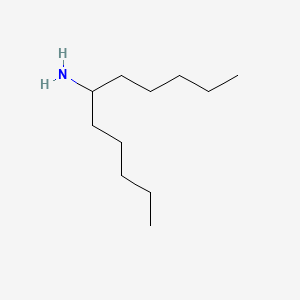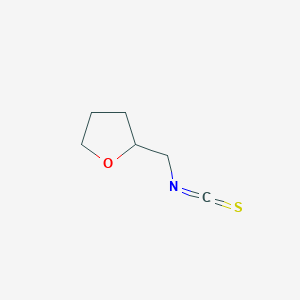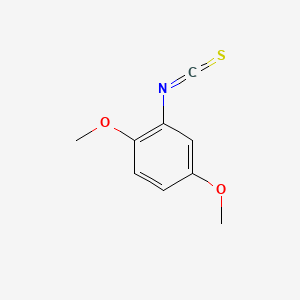
2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol
Descripción general
Descripción
“2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol” is a heterocyclic compound that belongs to the pyrimidine family. It has the empirical formula C6H5N3O2 and a molecular weight of 151.12 g/mol .
Molecular Structure Analysis
The molecular structure of “2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol” can be represented by the SMILES string O=C1C2=C(N=CN1)OC(C)=N2 . This compound has no defined stereocenters .
Physical And Chemical Properties Analysis
“2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol” is a solid compound . It has a molecular weight of 151.12 g/mol.
Aplicaciones Científicas De Investigación
Cancer Therapy
The derivatives of oxazolo[5,4-d]pyrimidine have been studied for their potential as cancer therapeutic agents . They have shown promise in inhibiting FGFR1 (Fibroblast Growth Factor Receptor 1), which plays a crucial role in cell proliferation, migration, and apoptosis. Compounds with this core structure have demonstrated cytotoxicity against various cancer cell lines, suggesting their potential use in targeted cancer therapies .
Antifibrotic Activity
Pyrimidine derivatives, including those with an oxazolo[5,4-d]pyrimidine structure, have been synthesized and evaluated for their anti-fibrotic activities . These compounds have been found to exhibit better anti-fibrotic activities than some existing drugs, indicating their potential as novel treatments for fibrotic diseases .
Kinase Inhibition
The oxazolo[5,4-d]pyrimidine derivatives have been identified as potent kinase inhibitors . Kinases are enzymes that play a significant role in the signaling pathways of cells, and their dysregulation is often associated with diseases such as cancer. By inhibiting specific kinases, these compounds could serve as effective drugs for conditions where kinase activity is a contributing factor .
Antitumor Drug Discovery
Research has focused on the design and synthesis of new oxazolo[5,4-d]pyrimidine compounds as potential anticancer agents . Their biological activity has been assessed in vitro, and several derivatives have shown promising results in terms of potency against tumor cells, making them candidates for further antitumor drug development .
Receptor Tyrosine Kinases Targeting
Oxazolo[5,4-d]pyrimidine derivatives have been explored as potential agents for targeting receptor tyrosine kinases (RTKs) , which are a class of enzymes involved in the regulation of cell functions. Abnormal RTK signaling is implicated in various cancers, and targeting these receptors can be a strategic approach in cancer therapy .
Synthesis of Novel Heterocyclic Compounds
The oxazolo[5,4-d]pyrimidine core is used in the synthesis of novel heterocyclic compounds with potential biological activities. These compounds are important in medicinal chemistry for the development of new drugs with various pharmacological properties .
Structure-Activity Relationship (SAR) Studies
The structure of oxazolo[5,4-d]pyrimidine derivatives allows for SAR studies to understand the relationship between the chemical structure of a compound and its biological activity. This is crucial in optimizing the compounds for better efficacy and reduced toxicity in drug development .
Pharmacological Research
Finally, the oxazolo[5,4-d]pyrimidine structure is employed in pharmacological research to create libraries of compounds with a wide range of activities. These activities include antimicrobial, antiviral, and antitumor properties, which are essential for discovering new drugs .
Mecanismo De Acción
Target of Action
The primary target of 2-Methyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline, which is essential for collagen stability.
Mode of Action
The compound interacts with its target, collagen prolyl-4-hydroxylase, and acts as an inhibitor . This inhibition results in a decrease in the production of 4-hydroxyproline, thereby affecting the formation and stability of collagen.
Biochemical Pathways
The affected pathway is the collagen biosynthesis pathway . Collagen prolyl-4-hydroxylase is a key enzyme in this pathway, and its inhibition disrupts the normal biosynthesis of collagen . The downstream effects include a decrease in collagen stability and potentially a reduction in fibrotic activity.
Pharmacokinetics
One study suggests that similar compounds have been optimized for in vitro adme, herg, kinase profiling, and pharmacokinetic tests .
Result of Action
The molecular effect of the action of 2-Methyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one is the inhibition of collagen prolyl-4-hydroxylase . This leads to a cellular effect of reduced collagen stability and potentially decreased fibrotic activity. The compound has shown promising anti-fibrotic activities .
Propiedades
IUPAC Name |
2-methyl-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c1-3-9-4-5(10)7-2-8-6(4)11-3/h2H,1H3,(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNKDSNYFRHJMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181854 | |
| Record name | 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol | |
CAS RN |
27433-55-2 | |
| Record name | 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027433552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC133683 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL(1,3)OXAZOLO(5,4-D)PYRIMIDIN-7-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6M6ZW93VU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B1267036.png)





![Benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1267047.png)





